N-(2,5-dimethylphenyl)-5-oxoprolinamide
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Overview
Description
N-(2,5-dimethylphenyl)-5-oxoprolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to a 5-oxoprolinamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-oxoprolinamide typically involves the reaction of 2,5-dimethylphenylamine with 5-oxoprolinamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 120°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against multidrug-resistant pathogens.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. It binds to key enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds share a similar phenyl group but have different functional groups, leading to varied biological activities.
N-(2,5-dimethylphenyl)guanidines: These compounds also contain the 2,5-dimethylphenyl group but differ in their core structure, resulting in different chemical properties.
Uniqueness
N-(2,5-dimethylphenyl)-5-oxoprolinamide is unique due to its specific combination of the 2,5-dimethylphenyl group and the 5-oxoprolinamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-9(2)11(7-8)15-13(17)10-5-6-12(16)14-10/h3-4,7,10H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
WJKRCECFCAIKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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